

physical and chemical properties of 3-Fluoro-4-biphenylboronic acid

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Compound of Interest

Compound Name: 3-Fluoro-4-biphenylboronic acid

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An In-depth Technical Guide to 3-Fluoro-4-biphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Fluoro-4-biphenylboronic acid**, a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules. This document details its chemical identity, physicochemical properties, synthesis and purification protocols, and spectroscopic data.

Chemical Identity and Physical Properties

3-Fluoro-4-biphenylboronic acid is a white solid organic compound. It is identified by the CAS numbers 178305-99-2 and 409108-13-0. The presence of a fluorine atom on the biphenyl backbone significantly influences its electronic properties, enhancing its utility in cross-coupling reactions.

Table 1: Physicochemical Properties of **3-Fluoro-4-biphenylboronic Acid**

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₁₀ BFO ₂	[1][2]
Molecular Weight	216.02 g/mol	
Melting Point	237-242 °C	[3][4]
243-248 °C	[5]	
Appearance	White solid	[1]
Purity	Typically ≥97%	[1]

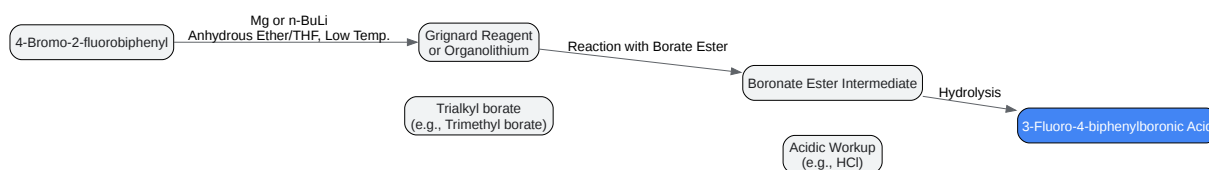
Note: Boiling point, specific solubility data, and pKa for **3-Fluoro-4-biphenylboronic acid** are not readily available in the searched literature. For the related compound, 3-Fluorophenylboronic acid, a boiling point of 271.4 °C at 760 mmHg has been reported[6].

Synthesis and Purification

The synthesis of arylboronic acids like **3-Fluoro-4-biphenylboronic acid** typically involves the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis. A common precursor for this synthesis is a halogenated biphenyl derivative.

General Synthesis Pathway

A plausible synthetic route starting from 4-bromo-2-fluorobiphenyl is outlined below. This method is based on general procedures for the synthesis of similar boronic acids[7][8].



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Caption: General synthesis pathway for **3-Fluoro-4-biphenylboronic acid**.

Experimental Protocol: Synthesis from 4-Bromo-2-fluorobiphenyl (Exemplary)

This is a generalized protocol and may require optimization.

- **Grignard/Organolithium Formation:** In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-2-fluorobiphenyl in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes while maintaining the low temperature. Stir the mixture for 1-2 hours to ensure complete formation of the organolithium species.
- **Borylation:** To the cooled organolithium solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- **Hydrolysis:** Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) at 0 °C. Stir the biphasic mixture vigorously for several hours.
- **Extraction and Isolation:** Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

Purification

Purification of the crude **3-Fluoro-4-biphenylboronic acid** can be achieved through recrystallization[9][10].

Recrystallization Protocol (General):

- Dissolve the crude solid in a minimal amount of a hot solvent or solvent mixture (e.g., ethyl acetate/hexanes, or an alcohol/water mixture).

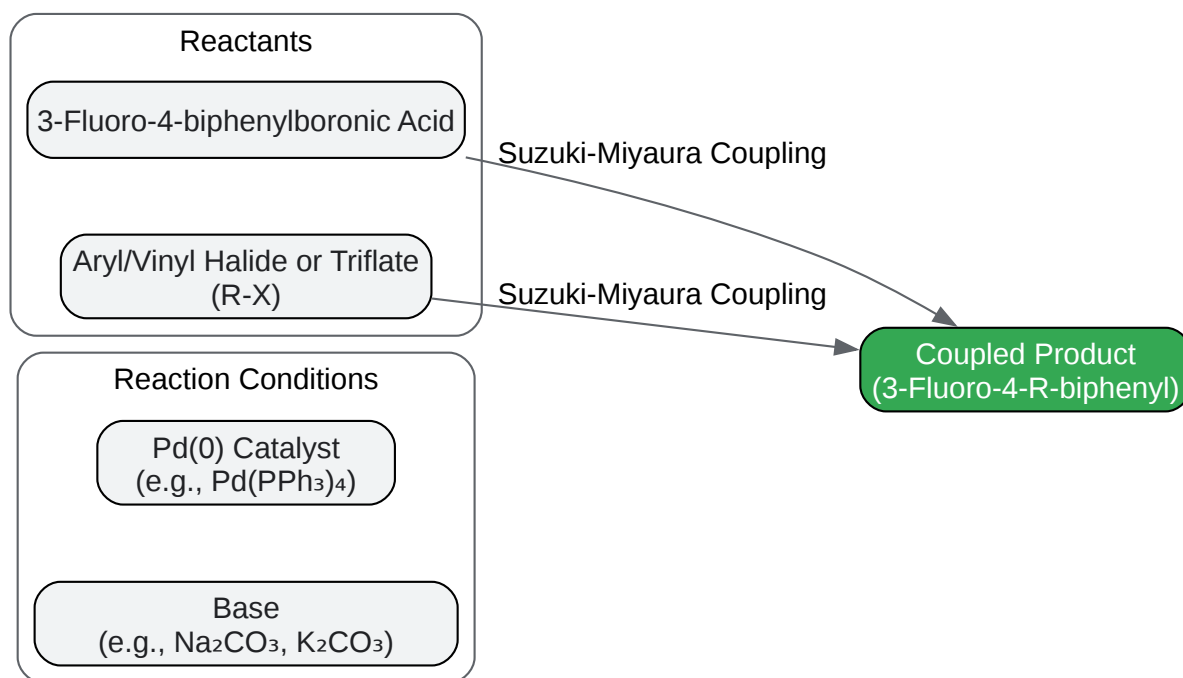
- If colored impurities are present, they can be removed by adding activated charcoal and performing a hot filtration.
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Applications

3-Fluoro-4-biphenylboronic acid is a versatile reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[11]. This reaction is fundamental in the synthesis of complex biaryl compounds, which are common motifs in pharmaceuticals and functional materials.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like **3-Fluoro-4-biphenylboronic acid**) with an organic halide or triflate in the presence of a palladium catalyst and a base[12][13].



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Caption: Key components of a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling (General):

- To a reaction vessel, add **3-Fluoro-4-biphenylboronic acid** (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
- Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
- Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization.

Spectroscopic Data

Detailed spectroscopic data for **3-Fluoro-4-biphenylboronic acid** is not widely available in the public domain. The following sections provide expected spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the fluorinated phenyl ring will exhibit coupling to the fluorine atom. The protons on the non-fluorinated phenyl ring will show typical aromatic splitting patterns. The acidic protons of the boronic acid group ($-B(OH)_2$) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In DMSO- d_6 , this peak is often observed around δ 8.0 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant ($^1J_{CF}$). Other carbons in the fluorinated ring will also exhibit smaller couplings to fluorine. The carbon atom bonded to the boron is often broadened and may be difficult to observe due to the quadrupolar nature of the boron nucleus[6].

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be dependent on the solvent and the electronic environment. For fluorinated aromatic compounds, the chemical shifts are typically observed in the range of -100 to -140 ppm relative to $CFCl_3$. The signal may appear as a multiplet due to coupling with neighboring protons.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Fluoro-4-biphenylboronic acid** is expected to exhibit the following characteristic absorption bands:

Table 2: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration
~3300 (broad)	O-H stretch (from B(OH) ₂)
~3050	Aromatic C-H stretch
~1600, ~1480	Aromatic C=C stretching
~1350	B-O stretch
~1100-1200	C-F stretch
~800-900	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (216.02). Common fragmentation patterns for boronic acids can involve the loss of water and other fragments from the aromatic rings.

Safety and Handling

3-Fluoro-4-biphenylboronic acid should be handled with standard laboratory safety precautions. Based on safety data for similar compounds, it may cause skin and eye irritation[1][3][14].

- Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines.

Conclusion

3-Fluoro-4-biphenylboronic acid is a valuable building block in modern organic synthesis. Its physical and chemical properties, particularly its reactivity in Suzuki-Miyaura coupling reactions, make it an important tool for the construction of complex molecular architectures in drug discovery and materials science. This guide provides a foundational understanding of its properties and handling, intended to support researchers in its effective and safe utilization. Further investigation into its specific quantitative properties and detailed spectroscopic characterization would be beneficial for the scientific community.

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